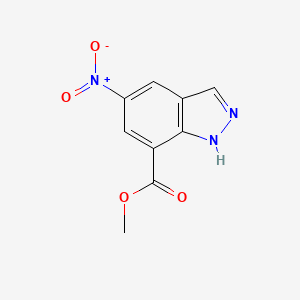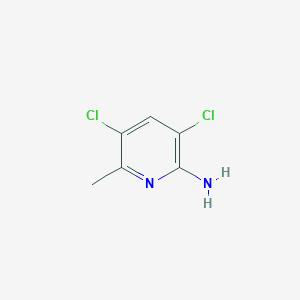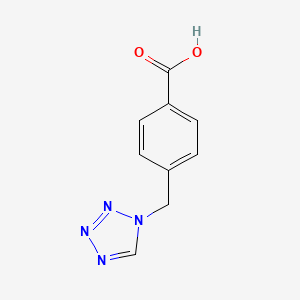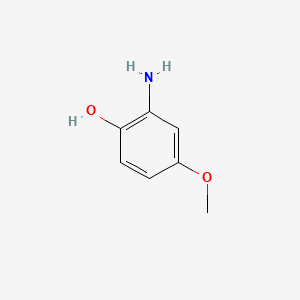
2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic Acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions that yield various derivatives with potential biological activities. For instance, a study described the synthesis of novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives starting from 3,4-dimethoxyacetophenone, which exhibited fungicidal and insecticidal activities (Liu, Li, & Li, 2004). Another example is the synthesis of 2-amino-1,3-thiazole-4-carboxylic acid derivatives, demonstrating a strategy for controlling fungi and virus outbreaks (Li et al., 2015).
Molecular Structure Analysis
Structural analysis plays a crucial role in understanding the properties and reactivity of compounds. Crystal structure determinations through X-ray diffraction studies offer insights into molecular configurations, bonding patterns, and interactions, such as hydrogen bonding, that stabilize the molecular structure. For example, the crystal structure of related compounds has been elucidated, revealing specific crystallization patterns and molecular interactions that contribute to their stability and reactivity (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
The chemical reactivity and properties of thiazole derivatives, including those with carboxylic acid functionalities, are influenced by their molecular structure. These compounds participate in various chemical reactions, such as cycloadditions, substitutions, and transformations, which are essential for synthesizing pharmaceuticals and materials with desired properties. The biological activity of these compounds, such as antimicrobial and antioxidant activities, is also a significant area of research, indicating their potential in therapeutic and industrial applications (Chen et al., 2013; Karanth et al., 2018).
Physical Properties Analysis
The physical properties of compounds, such as melting points, solubility, and crystallinity, are critical for their application in various fields. These properties are determined by the compound's molecular structure and influence its behavior in different environments. Studies focusing on the liquid crystalline behaviors of thiazole derivatives underscore the importance of structural features, like the length of alkoxy chains, on their phase behaviors (Jaffer, Aldhaif, & Tomi, 2017).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, are pivotal for the functional applications of these compounds. Understanding these properties enables the design of molecules with specific functions, such as catalysts, inhibitors, or active pharmaceutical ingredients. The exploration of carboxylic acid derivatives and their interactions provides insights into the potential applications and functionalities of these compounds (Fedotov & Hotsulia, 2023).
Wissenschaftliche Forschungsanwendungen
-
- Application : The compound “3,4-Dimethoxyphenylacetic acid” is used in chemical reactions .
- Method of Application : It reacts with formaldehyde in the presence of acid to give an isochromanone .
- Results or Outcomes : The product of this reaction, isochromanone, has various applications in organic synthesis .
-
- Application : Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid .
- Method of Application : This involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .
- Results or Outcomes : The diastereomeric morpholinone derivative N - (2,2-diethoxyethyl)-3- (3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .
-
- Application : The compound “3,4-Dimethoxyphenylboronic acid” is used in Suzuki–Miyaura coupling .
- Method of Application : This reaction involves the use of a palladium catalyst and a boron reagent .
- Results or Outcomes : The Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
-
- Application : The compound “3-(3,4-Dimethoxyphenyl)propionic acid” is used in the screening of short-chain fatty acid derivatives for the ability to induce γ globin gene expression in reporter assays and erythropoiesis in vivo .
- Method of Application : This involves the use of the compound in reporter assays and in vivo studies .
- Results or Outcomes : The compound was found to induce γ globin gene expression .
-
- Application : The compound “3,4-Dimethoxyphenylboronic acid” is used in Suzuki–Miyaura coupling .
- Method of Application : This reaction involves the use of a palladium catalyst and a boron reagent .
- Results or Outcomes : The Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
-
- Application : The compound “3-(3,4-Dimethoxyphenyl)propionic acid” is used in the screening of short-chain fatty acid derivatives for the ability to induce γ globin gene expression in reporter assays and erythropoiesis in vivo .
- Method of Application : This involves the use of the compound in reporter assays and in vivo studies .
- Results or Outcomes : The compound was found to induce γ globin gene expression .
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S/c1-16-9-4-3-7(5-10(9)17-2)11-13-8(6-18-11)12(14)15/h3-6H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSGSXVGWCROPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363042 | |
| Record name | 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24833586 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic Acid | |
CAS RN |
132307-22-3 | |
| Record name | 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4'-Methyl[1,1'-Biphenyl]-4-Ol](/img/structure/B1270044.png)

![5-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B1270046.png)
![4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1270052.png)
![2-(4'-Fluoro-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B1270054.png)








![4-chloro-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-[(2-hydroxyethyl)(methyl)amino]-3(2H)-pyridazinone](/img/structure/B1270086.png)